molecular formula C16H16BrN B15027342 2-(4-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

2-(4-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B15027342
M. Wt: 302.21 g/mol
InChI Key: WCEJYTQCGOCZCX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of the bromine atom and the dimethyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases, such as sodium hydroxide (NaOH), and solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the presence of the bromine atom and the dimethyl groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H16BrN

Molecular Weight

302.21 g/mol

IUPAC Name

2-(4-bromophenyl)-5,6-dimethyl-1,3-dihydroisoindole

InChI

InChI=1S/C16H16BrN/c1-11-7-13-9-18(10-14(13)8-12(11)2)16-5-3-15(17)4-6-16/h3-8H,9-10H2,1-2H3

InChI Key

WCEJYTQCGOCZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=C(C=C3)Br)C=C1C

Origin of Product

United States

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